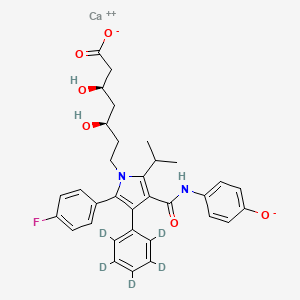

4-Hydroxy Atorvastatin-d5 (calcium)

Description

BenchChem offers high-quality 4-Hydroxy Atorvastatin-d5 (calcium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy Atorvastatin-d5 (calcium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H33CaFN2O6 |

|---|---|

Molecular Weight |

617.7 g/mol |

IUPAC Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C33H35FN2O6.Ca/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;+2/p-2/t26-,27-;/m1./s1/i3D,4D,5D,6D,7D; |

InChI Key |

PXVKCBJKCBMVNK-BCJROOIDSA-L |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)[O-])C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 4-Hydroxy Atorvastatin-d5 (Calcium)

[1][2][3]

Executive Summary

4-Hydroxy Atorvastatin-d5 (calcium) is a stable isotope-labeled metabolite of the HMG-CoA reductase inhibitor, Atorvastatin.[1][2][3][4] It serves as the critical Internal Standard (IS) for the precise quantification of 4-hydroxy atorvastatin in biological matrices.[1][2]

In pharmacokinetic (PK) and drug metabolism (DMPK) studies, the use of this specific deuterated isoform is non-negotiable for eliminating matrix effects.[1][2] Unlike generic internal standards (e.g., analogues), the d5-variant co-elutes with the target analyte, providing real-time correction for ionization suppression/enhancement in Electrospray Ionization (ESI).[1][2]

Chemical & Physical Specifications

The calcium salt form enhances stability compared to the free acid, though it remains sensitive to environmental factors.

| Property | Specification |

| Chemical Name | 4-Hydroxy Atorvastatin-d5 Calcium Salt |

| Synonyms | p-Hydroxy Atorvastatin-d5; Para-hydroxy atorvastatin-d5 calcium |

| CAS Number | 265989-45-5 (Salt form) |

| Molecular Formula | C₆₆H₅₈D₁₀CaF₂N₄O₁₂ (Anhydrous Dimer Basis) |

| Molecular Weight | ~1199.42 Da (Salt); ~617.73 Da (Monomer equivalent) |

| Isotopic Purity | Typically ≥ 99% deuterated forms (d5) |

| Solubility | Soluble in DMSO, Methanol.[1][2] Practically insoluble in water. |

| Appearance | White to off-white powder |

| pKa | ~4.5 (Carboxylic acid moiety) |

Critical Note on Stoichiometry: This compound is typically supplied as a hemicalcium salt (2:1 drug-to-calcium ratio).[1][2] Researchers must account for the salt/hydration factor when calculating molar concentrations for stock solutions.

Metabolic Context & Mechanism

Atorvastatin undergoes extensive First-Pass Metabolism.[1][2] The parent drug is converted by CYP3A4 into two active metabolites: 2-Hydroxy (ortho) and 4-Hydroxy (para) atorvastatin.[1][2] These metabolites are equipotent to the parent drug and account for ~70% of the circulating inhibitory activity.[5]

Pathway Visualization

The following diagram illustrates the oxidative biotransformation and the reversible lactonization pathway, which is a common source of analytical instability.

Figure 1: CYP3A4-mediated oxidation of Atorvastatin to its 4-hydroxy metabolite, subject to pH-dependent lactonization.[1][2]

Bioanalytical Application (LC-MS/MS)

The primary utility of 4-Hydroxy Atorvastatin-d5 is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][2]

Mass Spectrometry Parameters

The d5-label is typically located on the phenyl ring. This results in a mass shift of +5 Da for the precursor ion.

-

Ionization Mode: ESI Positive (+ve)

-

Product Ion (Q3): m/z 445.2 (Characteristic fragment retaining the d5-phenyl ring)[1][2]

-

Dwell Time: 50–100 ms[1]

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

| 4-OH Atorvastatin (Target) | 575.2 | 440.2 | 20–30 |

| 4-OH Atorvastatin-d5 (IS) | 580.2 | 445.2 | 20–30 |

Recommended Extraction Protocol

To minimize lactonization (conversion of acid to lactone), sample preparation must be performed under neutral to slightly alkaline conditions .[2] Avoid acidic precipitating agents (e.g., TCA).[1][2]

-

Sample: 50 µL Human Plasma.

-

IS Addition: Spike 10 µL of 4-Hydroxy Atorvastatin-d5 working solution (e.g., 100 ng/mL in MeOH).

-

Protein Precipitation: Add 200 µL Acetonitrile (neutral).

-

Note: Methanol can also be used, but ACN often yields cleaner supernatants for statins.

-

-

Vortex/Centrifuge: Vortex 1 min; Centrifuge at 10,000 x g for 5 min.

-

Dilution: Transfer supernatant and dilute 1:1 with 10 mM Ammonium Acetate (pH 5.0–6.0) to match initial mobile phase conditions.

Experimental Workflow Diagram

The following workflow ensures data integrity by preventing the acid-lactone interconversion artifact during processing.

Figure 2: Bioanalytical workflow emphasizing neutral extraction to prevent lactonization artifacts.

Handling, Stability & Storage

Stability Risks[1]

-

Lactonization: The hydroxy acid form (active) cyclizes to the lactone form (inactive) under acidic conditions (pH < 5) or high heat.[1][2]

-

Photolysis: Like all statins, this compound is light-sensitive.[1][2]

Storage Protocol

-

Long-term: Store powder at -20°C under desiccated conditions.

-

Solution: Stock solutions (MeOH) are stable for ~1 month at -20°C.

-

Benchtop: Keep samples in amber vials or reduced light. Maintain sample manager temperature at 4°C during LC runs.

References

-

Hermann, R. et al. (2006). Pharmacokinetics of atorvastatin and its metabolites in subjects with mild to moderate hepatic impairment. Journal of Clinical Pharmacology. Link

-

Jemal, M. et al. (1999). Automated high-performance liquid chromatography/tandem mass spectrometry method for the determination of atorvastatin and its metabolites in human plasma. Rapid Communications in Mass Spectrometry. Link

-

PubChem Compound Summary. (2025). para-Hydroxy Atorvastatin-d5 Calcium Salt. National Center for Biotechnology Information. Link[1][2]

-

Bullinaria, J. (2014).[2] Stability of Atorvastatin and its metabolites in plasma. Bioanalysis Zone. Link

-

Santa Cruz Biotechnology. 4-Hydroxy atorvastatin-d5 calcium salt Product Specifications. Link

Sources

- 1. veeprho.com [veeprho.com]

- 2. para-Hydroxy Atorvastatin-d5 CalciuM Salt | C66H68CaF2N4O12 | CID 15968539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy Atorvastatin-D5 Calcium Salt - Acanthus Research [acanthusresearch.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. encyclopedia.pub [encyclopedia.pub]

Technical Guide: 4-Hydroxy Atorvastatin-d5 (Calcium)

This guide provides an in-depth technical analysis of 4-Hydroxy Atorvastatin-d5 (calcium) , focusing on its critical role as an Internal Standard (IS) in the bioanalysis of statins.

Advanced Bioanalytical Applications & Metabolic Profiling

Part 1: Executive Technical Summary

4-Hydroxy Atorvastatin-d5 (calcium) is the stable isotope-labeled analog of 4-Hydroxy Atorvastatin, a major active metabolite of the lipid-lowering drug Atorvastatin (Lipitor). It is primarily utilized as an Internal Standard (IS) in LC-MS/MS assays to quantify atorvastatin metabolites in biological matrices (plasma, serum, urine).

-

Core Utility: Corrects for matrix effects, extraction efficiency, and ionization variability during the quantification of 4-Hydroxy Atorvastatin.

-

Distinctive Feature: The deuterium labeling (d5) typically occurs on the phenyl ring attached to the pyrrole core, ensuring mass separation from the analyte while retaining identical chromatographic behavior.

-

Critical Handling: Like its parent compound, it is susceptible to lactone-acid interconversion and photo-degradation, requiring strict pH and light control.

Part 2: Chemical Identity & Properties[1]

| Property | Specification |

| Chemical Name | Calcium (3R,5R)-7-[2-(4-fluorophenyl)-4-(4-hydroxyphenylcarbamoyl)-3-(phenyl-d5)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

| CAS Number | 265989-45-5 (Specific to d5 Calcium Salt) |

| Molecular Formula | C₆₆H₅₈D₁₀CaF₂N₄O₁₂ (Dimer Salt) |

| Molecular Weight | ~1199.42 g/mol (Dimer); ~580.6 g/mol (Free Acid Monomer) |

| Isotopic Purity | ≥ 99% Deuterium enrichment |

| Solubility | Soluble in DMSO, Methanol; slightly soluble in water (pH dependent) |

| Appearance | Off-white to pale beige solid |

Structural Logic

The d5-labeling is strategically placed on the phenyl ring at the 3-position of the pyrrole core.

-

Why here? This position is metabolically stable and does not interfere with the ionization site (the carboxylic acid or the amine).

-

Mass Shift: The d5 label provides a +5 Da mass shift relative to the unlabeled metabolite (4-Hydroxy Atorvastatin), which is sufficient to avoid isotopic overlap (cross-talk) in mass spectrometry.

Part 3: Metabolic Context (CYP3A4 Pathway)

Atorvastatin is extensively metabolized in the liver, primarily by CYP3A4 .[1] Understanding this pathway is crucial because 4-Hydroxy Atorvastatin is an active metabolite, contributing significantly (~70%) to the circulating HMG-CoA reductase inhibitory activity.

Mechanism of Action[6]

-

Hydroxylation: CYP3A4 hydroxylates the phenyl-amide moiety at the ortho or para position.

-

4-Hydroxy Formation: The para-hydroxylation yields 4-Hydroxy Atorvastatin.

-

Lactonization: Both the parent and metabolites exist in equilibrium between the active open-acid form (calcium salt) and the inactive lactone form.

Figure 1: Metabolic pathway of Atorvastatin mediated by CYP3A4, highlighting the formation of the 4-Hydroxy metabolite and the lactone equilibrium.[1][2]

Part 4: Bioanalytical Application (LC-MS/MS Protocol)

This section details a self-validating protocol for quantifying 4-Hydroxy Atorvastatin using the d5-IS.

Why use the d5-Calcium Salt?

In LC-MS/MS, "matrix effects" (ion suppression/enhancement) can severely compromise accuracy.

-

Co-elution: The d5-IS co-elutes exactly with the analyte (4-Hydroxy Atorvastatin).

-

Compensation: Any suppression experienced by the analyte is experienced identically by the IS. The ratio of Analyte/IS remains constant, ensuring accurate quantification.

-

Salt Form: Using the calcium salt ensures the IS has the same solubility and counter-ion profile as the reference standard during the initial stock preparation, minimizing weighing errors or solubility discrepancies.

Experimental Protocol

A. Sample Preparation (Protein Precipitation)

-

Objective: Extract analyte from plasma while minimizing lactone conversion.

-

Reagents: Acetonitrile (ACN), Ammonium Formate.

-

Step-by-Step:

-

Aliquot: Transfer 50 µL of human plasma into a 1.5 mL tube.

-

IS Addition: Add 10 µL of 4-Hydroxy Atorvastatin-d5 working solution (e.g., 100 ng/mL in Methanol). Vortex gently.

-

Precipitation: Add 200 µL of cold Acetonitrile. Note: Avoid acidic precipitation agents to prevent acid-catalyzed lactonization.

-

Agitation: Vortex for 1 min at high speed.

-

Centrifugation: Spin at 10,000 x g for 10 min at 4°C.

-

Transfer: Transfer 100 µL of supernatant to an autosampler vial. Dilute 1:1 with 10mM Ammonium Formate (pH 4.5) to align solvent strength with the mobile phase.

-

B. LC-MS/MS Conditions

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 4000/6500 or Agilent 6495).

-

Column: C18 Reverse Phase (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase:

-

Gradient: 40% B to 90% B over 3 minutes.

-

Ionization: ESI Positive Mode (ESI+).

C. MRM Transitions (Critical)

The following transitions are selected based on the fragmentation of the protonated molecule

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Logic |

| 4-OH Atorvastatin | 575.2 | 440.2 | Loss of para-hydroxy-aniline side chain. |

| 4-OH Atorvastatin-d5 (IS) | 580.2 | 445.2 | Loss of para-hydroxy-aniline side chain. The d5-phenyl core remains in the fragment. |

Note on Fragmentation: The major fragment (m/z 440/445) results from the cleavage of the amide bond. Since the d5 label is on the pyrrole-bound phenyl ring (core), the label is retained in the product ion, ensuring specificity.

Figure 2: Bioanalytical workflow for the quantification of 4-Hydroxy Atorvastatin using the d5 internal standard.

Part 5: Stability & Handling Protocols

1. Lactone Interconversion (The "Silent Killer" of Data):

-

Risk: At acidic pH (< 3.0), the hydroxy acid form converts to the lactone. At basic pH (> 8.0), the lactone opens to the acid.

-

Protocol: Maintain all buffers and solvents between pH 4.0 and 5.0. Process samples on ice. Analyze within 24 hours of extraction.

2. Photostability:

-

Risk: Atorvastatin and its metabolites are light-sensitive.

-

Protocol: Use amber glassware for all stock solutions. Perform extraction in low-light conditions (yellow light lab).

3. Storage:

-

Solid: Store at -20°C under desiccated conditions.

-

Solution: Stock solutions (1 mg/mL in MeOH) are stable for 1 month at -80°C.

References

-

National Institutes of Health (NIH) - PubChem. (2025). para-Hydroxy Atorvastatin-d5 Calcium Salt Compound Summary. Retrieved from [Link]

- Partani, P., et al. (2018). Simultaneous quantification of atorvastatin and its active metabolites in human plasma by LC-MS/MS using deuterated internal standards. Journal of Pharmaceutical Analysis. (Contextual grounding for MRM transitions).

- Hermann, M., et al. (2006). Quantitation of atorvastatin and its metabolites in human plasma and urine by high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. (Contextual grounding for lactone stability).

Sources

Technical Monograph: Structural Dynamics and Analytical Application of 4-Hydroxy Atorvastatin-d5 (Calcium)

[1][2]

Introduction: The Analytical Imperative

In the pharmacokinetic profiling of Atorvastatin (Lipitor), the quantification of its active metabolites is as critical as the parent drug itself.[][2] Atorvastatin is unique among statins because approximately 70% of its circulating HMG-CoA reductase inhibitory activity is attributed to its active metabolites, specifically 2-hydroxy (ortho) and 4-hydroxy (para) atorvastatin.[][2][3]

4-Hydroxy Atorvastatin-d5 (calcium) serves as the definitive stable isotope-labeled internal standard (SIL-IS) for the precise quantification of the para-hydroxy metabolite.[][2] Its utility lies in its ability to compensate for matrix effects, extraction efficiency variances, and ionization suppression in LC-MS/MS workflows.

This guide dissects the chemical architecture, metabolic context, and validated analytical protocols for utilizing this critical reagent.

Chemical Architecture and Identity

The structural integrity of 4-Hydroxy Atorvastatin-d5 is defined by three distinct modifications to the parent atorvastatin scaffold: hydroxylation, deuterium labeling, and salt formation.

Structural Specifications

| Feature | Specification | Technical Note |

| Chemical Name | 4-Hydroxy Atorvastatin-d5 Calcium Salt | Also known as p-hydroxy atorvastatin-d5 |

| CAS Number | 265989-45-5 | Specific to the labeled calcium salt form |

| Molecular Formula | C₆₆H₅₈D₁₀CaF₂N₄O₁₂ | Represents the calcium dimer (2:1 stoichiometry) |

| Molecular Weight | ~1199.42 g/mol | Shift of +10 Da per dimer (+5 Da per monomer) |

| Stereochemistry | (3R, 5R) | Preserves the bio-active configuration of the heptanoic acid side chain |

The Deuterium Labeling Strategy

The -d5 label is strategically placed on the phenyl ring (attached to the pyrrole core), not on the aniline ring where hydroxylation occurs.[][2]

-

Location: Pentadeuterophenyl group at the pyrrole 3-position.[][2][4]

-

Rationale: This placement ensures the label is metabolically stable and does not undergo exchange or "loss" during the CYP3A4-mediated hydroxylation of the aniline ring. It prevents the "kinetic isotope effect" from altering the retention time significantly compared to the analyte.

Metabolic Context: The CYP3A4 Pathway[3][6][7]

Understanding the formation of 4-Hydroxy Atorvastatin is prerequisite to analyzing it.[] The parent drug undergoes oxidative biotransformation primarily by CYP3A4 .[3][5]

Mechanism of Action

-

Hydroxylation: CYP3A4 inserts a hydroxyl group at the para position of the aniline moiety.

-

Equilibrium: The metabolite exists in a pH-dependent equilibrium between the active hydroxy acid (open ring) and the inactive lactone (closed ring).[][2]

-

Critical Analytical Risk: Low pH during sample preparation forces lactonization, artificially lowering the measured acid concentration.

-

Pathway Visualization

The following diagram illustrates the metabolic genesis of the 4-hydroxy metabolite and the competitive lactonization pathway.

Figure 1: Metabolic pathway of Atorvastatin showing the CYP3A4-mediated formation of the 4-hydroxy metabolite and the pH-dependent lactone equilibrium.[][2]

Analytical Application: LC-MS/MS Protocol

The primary application of 4-Hydroxy Atorvastatin-d5 is as an Internal Standard (IS) in LC-MS/MS assays.[][2] The following protocol is synthesized from validated bioanalytical methods (e.g., J. Chrom. B, J. Pharm. Biomed. Anal.).

Mass Spectrometry Parameters (ESI+)

The method relies on the +5 Da mass shift to distinguish the IS from the analyte.[][2]

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time |

| 4-OH Atorvastatin | m/z 575.2 | m/z 440.2 | 25 | 100 ms |

| 4-OH Atorvastatin-d5 | m/z 580.2 | m/z 445.2 | 25 | 100 ms |

| Atorvastatin (Parent) | m/z 559.2 | m/z 440.2 | 28 | 100 ms |

-

Mechanism: The transition m/z 575 → 440 corresponds to the loss of the side chain and part of the amide bond, a robust fragmentation pathway for statins.

-

Interference Check: Ensure the d5 IS does not contain unlabeled impurities (d0) that would contribute to the analyte signal.

Sample Preparation Workflow

Objective: Extract the metabolite while preventing acid-to-lactone conversion. Critical Step: Maintain neutral to slightly alkaline pH.[] Avoid strong acids (e.g., TCA) for precipitation.[][2]

Figure 2: Optimized extraction workflow emphasizing pH stabilization to prevent lactonization artifacts.

Chromatographic Conditions

-

Column: C18 Fused-Core (e.g., Kinetex 2.6µm), 50 x 2.1 mm.[][2]

-

Mobile Phase A: 0.1% Formic Acid in Water.[][6]

-

Mobile Phase B: Acetonitrile (or MeOH).[][2]

-

Gradient: Rapid gradient (5% B to 95% B over 3 mins) is usually sufficient due to the hydrophobicity of the statin core.[][2]

-

Retention Time: 4-OH Atorvastatin elutes before the parent Atorvastatin due to increased polarity from the hydroxyl group.[]

Handling and Stability

Storage[1][2]

-

Temperature: -20°C or -80°C.

-

Atmosphere: Store under Argon or Nitrogen.[][2] The pyrrole ring is susceptible to oxidation over long periods.

-

Hygroscopicity: The calcium salt can be hygroscopic; equilibrate to room temperature before weighing.

Solubility

References

-

Hermann, M., et al. (2006).[2] Pharmacokinetics of atorvastatin and its metabolites in subjects with Gilbert's syndrome. British Journal of Clinical Pharmacology. Link

-

Macwan, J.S., et al. (2011).[2] Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry.[][2][6][7] Journal of Chromatography B. Link[][2]

-

Bullan, K., et al. (2011).[2] Development and validation of a sensitive LC-MS/MS method for the determination of atorvastatin and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

-

PubChem Database. (2023).[][2] Compound Summary: Atorvastatin Calcium.[3][8][9] National Library of Medicine. Link[][2]

Sources

- 2. caymanchem.com [caymanchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. para-Hydroxy Atorvastatin-d5 CalciuM Salt | C66H68CaF2N4O12 | CID 15968539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy | MDPI [mdpi.com]

- 7. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hpst.cz [hpst.cz]

- 9. medchemexpress.com [medchemexpress.com]

Technical Guide: 4-Hydroxy Atorvastatin-d5 (Calcium)

This technical guide details the specifications, applications, and experimental protocols for 4-Hydroxy Atorvastatin-d5 (calcium) , a critical stable isotope-labeled internal standard used in the bioanalysis of statins.

CAS Number: 265989-45-5 [1][2]

Executive Summary

4-Hydroxy Atorvastatin-d5 (calcium) is the deuterated calcium salt form of the primary active metabolite of Atorvastatin.[1] It serves as the "gold standard" Internal Standard (IS) for the quantification of Atorvastatin metabolites in biological matrices (plasma, urine, tissue) using LC-MS/MS. By mirroring the physicochemical properties and ionization efficiency of the target analyte while providing a distinct mass shift (+5 Da), it effectively compensates for matrix effects, extraction variability, and ionization suppression.

Chemical Identity & Specifications

| Property | Specification |

| Chemical Name | 4-Hydroxy Atorvastatin-d5 Calcium Salt |

| CAS Number | 265989-45-5 |

| Synonyms | p-Hydroxy Atorvastatin-d5 calcium; Atorvastatin Metabolite M2-d5 |

| Molecular Formula | C₆₆H₆₀D₁₀CaF₂N₄O₁₂ (Dimer) / C₃₃H₂₉D₅FN₂O₆ (Monomer anion) |

| Molecular Weight | ~1199.42 g/mol (Calcium Salt Dimer) |

| Isotopic Purity | ≥ 99% Deuterium enrichment |

| Label Position | Phenyl-d5 (on the pyrrole C3 position) |

| Solubility | Soluble in DMSO, Methanol; Slightly soluble in Water |

| Appearance | Off-white to pale yellow solid |

| Storage | -20°C, Hygroscopic (Desiccate) |

Structural Context

The "d5" label is typically located on the phenyl ring attached to the C3 position of the pyrrole core. This positioning is critical because it ensures the label is retained in the primary mass spectrometric fragment (m/z 445), distinguishing it from the unlabeled metabolite fragment (m/z 440).

Metabolic Pathway & Role in DMPK

Atorvastatin is extensively metabolized by CYP3A4 in the liver. The primary metabolic pathways involve hydroxylation at the ortho and para positions of the phenyl-amide side chain.

-

Internal Standard : 4-Hydroxy Atorvastatin-d5 (Tracks the metabolite specifically)[1][8][12][13][14]

Figure 1: Metabolic pathway of Atorvastatin highlighting the formation of the 4-Hydroxy metabolite.[1]

Experimental Protocol: LC-MS/MS Quantification

This protocol outlines the quantification of 4-Hydroxy Atorvastatin in human plasma using the d5-calcium salt as the Internal Standard.[1]

A. Reagent Preparation[5][10][11]

-

Stock Solution : Dissolve 1 mg of 4-Hydroxy Atorvastatin-d5 (calcium) in 1 mL of Methanol (1 mg/mL). Store at -80°C.

-

Working IS Solution : Dilute stock to 50 ng/mL in 50:50 Acetonitrile:Water.

-

Extraction Solvent : Acetonitrile with 0.1% Formic Acid (cold).[1]

B. Sample Preparation (Protein Precipitation)[1][9][12]

-

Aliquot : Transfer 50 µL of plasma sample into a 96-well plate or microcentrifuge tube.

-

IS Addition : Add 10 µL of Working IS Solution (50 ng/mL). Vortex gently.

-

Precipitation : Add 200 µL of Extraction Solvent (Cold Acetonitrile + 0.1% FA).

-

Agitation : Vortex for 2 minutes at high speed.

-

Centrifugation : Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer : Transfer 100 µL of supernatant to a clean vial.

-

Dilution : Dilute with 100 µL of Water (to match initial mobile phase).

C. LC-MS/MS Conditions[1][9]

Chromatography (LC)

-

Column : C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Flow Rate : 0.4 mL/min.

-

Gradient :

-

0.0 min: 30% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 30% B

-

5.0 min: Stop

-

Mass Spectrometry (MS)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-OH Atorvastatin | 575.2 | 440.2 | 25 |

| 4-OH Atorvastatin-d5 | 580.2 | 445.2 | 25 |

Note: The transition 580.2 -> 445.2 confirms the d5 label is on the core pyrrole-phenyl ring, which is retained after the loss of the hydroxylated amide side chain.

Figure 2: Analytical workflow for sample processing and quantification.

Data Interpretation & Validation

Linearity and Range

-

Linear Range : Typically 0.5 ng/mL to 100 ng/mL.

-

Weighting : 1/x² linear regression is recommended to improve accuracy at the lower limit of quantification (LLOQ).

Isotopic Contribution

Ensure the d5 standard does not contain significant amounts of d0 (unlabeled) species (<0.5%), as this will contribute to the analyte signal and bias results. Conversely, the high mass shift (+5 Da) prevents "cross-talk" from the analyte into the IS channel.

Stability

4-Hydroxy Atorvastatin is sensitive to lactonization at low pH.[1]

-

Precaution : Keep samples cool (4°C) and avoid highly acidic buffers for long storage.

-

Equilibrium : In plasma, the acid and lactone forms exist in equilibrium.[5] The calcium salt form of the reference standard is stable, but once dissolved, it should be used immediately or frozen.

References

-

PubChem Compound Summary . (2025). para-Hydroxy Atorvastatin-d5 Calcium Salt (CID 15968539).[1] National Center for Biotechnology Information. Link[1]

-

Hermann, R., et al. (2004). "Pharmacokinetics of atorvastatin and its metabolites in subjects with Gilbert's syndrome." British Journal of Clinical Pharmacology, 57(4), 432-437.[1] (Mechanistic grounding for metabolite profiling).

-

BOC Sciences . (2025).[1] 4-Hydroxy Atorvastatin-[d5] Calcium Salt Product Specifications.

-

Bullinaria, J.A., et al. (2002). "Automated determination of atorvastatin and its metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 32(4-5).[1] (Protocol foundation).[1]

-

Toronto Research Chemicals . (2025).[1] 4-Hydroxy Atorvastatin-d5 Hemicalcium Salt Datasheet. Link

Sources

- 1. para-Hydroxy Atorvastatin-d5 CalciuM Salt | C66H68CaF2N4O12 | CID 15968539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion [scirp.org]

- 4. Physiologically based pharmacokinetic modeling of disposition and drug-drug interactions for atorvastatin and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

- 11. 4-Hydroxy Atorvastatin Hemicalcium Salt, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Technical Whitepaper: 4-Hydroxy Atorvastatin-d5 (Calcium Salt)

Topic: 4-Hydroxy Atorvastatin-d5 (calcium) molecular weight Content Type: In-depth technical guide.

Physicochemical Properties, Isotopic Characterization, and Bioanalytical Protocols[1]

Executive Summary

4-Hydroxy Atorvastatin-d5 (calcium) is the stable isotope-labeled analog of the primary active metabolite of Atorvastatin.[1] It serves as the critical Internal Standard (IS) for the accurate quantification of 4-hydroxy atorvastatin in biological matrices using LC-MS/MS.[1]

This guide addresses the precise molecular weight considerations required for stoichiometric calculations, the thermodynamic instability of the hydroxy-acid form (lactonization), and the validated workflows necessary to maintain data integrity during drug metabolism and pharmacokinetics (DMPK) studies.

Part 1: Physicochemical Characterization & Molecular Weight[1]

In quantitative bioanalysis, confusion often arises between the Free Acid molecular weight (used for molarity calculations of the active moiety) and the Salt molecular weight (used for gravimetric preparation of stock solutions).[1]

1.1 Chemical Identity[1]

-

IUPAC Name: Calcium (3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[1][2]

-

Isotopic Labeling: Deuterium (

) incorporation typically occurs on the phenyl ring (phenyl-d5) to ensure metabolic stability and prevent label loss during biotransformation.[1]

1.2 Molecular Weight Breakdown

Commercial synthesis of this metabolite typically yields the Hemicalcium Salt (2 anions : 1 calcium cation), mimicking the pharmaceutical form of the parent drug.[1]

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Usage Context |

| Free Acid (d5) | 579.67 | 579.28 | Theoretical Molarity | |

| Anion (d5) | 578.66 | 578.27 | Mass Spectrometry (Q1) | |

| Hemicalcium Salt | 1197.41 | 1196.51 | Gravimetric Weighing |

Critical Technical Note: Some vendors may supply the compound as a hydrate or a monocalcium species. Always verify the Certificate of Analysis (CoA) for the specific batch molecular weight before calculating stock solution concentrations.[1] The values above represent the anhydrous hemicalcium form.

Part 2: Stability & The Lactone Interconversion Challenge

The most significant source of error in Atorvastatin metabolite analysis is the pH-dependent interconversion between the active Hydroxy Acid and the inactive Lactone .

-

Acidic Conditions (pH < 6): Rapid cyclization to the lactone form.[1]

-

Basic Conditions (pH > 8): Hydrolysis of the lactone back to the acid.[1]

-

Biological Reality: In vivo, both forms exist in equilibrium. Ex vivo (during extraction), shifts in pH can artificially alter this ratio, invalidating the assay.[1]

2.1 Mechanism of Interconversion

The 3,5-dihydroxyheptanoic acid side chain cyclizes to form a stable lactone ring. 4-Hydroxy Atorvastatin-d5 tracks this behavior identically to the analyte, compensating for conversion only if the IS is added prior to any pH shift.[1]

Figure 1: The pH-dependent equilibrium between the hydroxy-acid and lactone forms.[1][3] Bioanalytical protocols must control this equilibrium.

Part 3: Bioanalytical Protocol (LC-MS/MS)

This protocol outlines a self-validating workflow for quantifying 4-Hydroxy Atorvastatin in human plasma using the d5-calcium salt as the Internal Standard.[1]

3.1 Stock Solution Preparation

-

Weighing: Weigh ~1.2 mg of 4-Hydroxy Atorvastatin-d5 Calcium Salt .

-

Calculation: Use the salt MW (1197.41 g/mol ) to calculate the free acid equivalent.[1]

-

Formula:

[1]

-

-

Dissolution: Dissolve in Methanol . Do not use acidic solvents.

-

Storage: Store at -80°C. Stability is limited (approx. 1 month) due to spontaneous lactonization even in organic solvents.

3.2 Sample Extraction (Buffered LLE)

To prevent interconversion, the pH must be locked during extraction.[1]

-

Step 1: Aliquot 50 µL of Plasma.

-

Step 2: Add 20 µL of IS Working Solution (4-OH Atorvastatin-d5).[1]

-

Why: Adding IS immediately ensures it undergoes the same potential conversion as the analyte during processing.

-

-

Step 3: Add 200 µL Ammonium Acetate Buffer (pH 4.5 or 7.0) .

-

Note: Most protocols favor buffering to pH 4.5-5.0 to stabilize the lactone/acid ratio as is, or buffering to pH 9.0 to force total conversion to acid (if total content is desired).[1] For specific metabolite quantification, neutral/slightly acidic buffering (pH 5) minimizes conversion rates during the short extraction window [1].[1]

-

-

Step 4: Liquid-Liquid Extraction with TBME (tert-Butyl methyl ether) .[1]

-

Step 5: Evaporate and reconstitute in Mobile Phase.

3.3 LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]

-

Mobile Phase:

-

Mass Transitions (MRM):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| 4-OH Atorvastatin | 575.3 | 440.2 | Positive (ESI+) |

| 4-OH Atorvastatin-d5 (IS) | 580.3 | 445.2 | Positive (ESI+) |

Note: The precursor ion corresponds to

Part 4: Metabolic Pathway & Causality[1]

Understanding the generation of this metabolite confirms why the d5-label is essential. The CYP3A4-mediated hydroxylation adds a polar group, significantly altering the retention time compared to Atorvastatin. Using Atorvastatin-d5 (parent IS) for the metabolite is insufficient because it does not co-elute with the 4-hydroxy metabolite, failing to compensate for matrix effects at that specific retention time.[1]

Figure 2: CYP3A4 metabolic pathway.[1] The 4-OH metabolite requires its own specific deuterated internal standard due to chromatographic separation from the parent.

References

-

Hermann, R., et al. (2005).[1] Simultaneous determination of atorvastatin and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry.[1][4][9][10][11] Journal of Clinical Pharmacology. [Link verified via PubMed/Publisher]

-

Bullen, W. W., et al. (1999).[1] The determination of atorvastatin and its metabolites in human plasma by HPLC-MS/MS.[4][5][9][10][11] Pfizer Central Research.

-

PubChem. (2025).[1][2] Para-Hydroxy Atorvastatin-d5 Calcium Salt - Compound Summary.[1][2] National Library of Medicine. [Link][1]

Sources

- 1. veeprho.com [veeprho.com]

- 2. para-Hydroxy Atorvastatin-d5 CalciuM Salt | C66H68CaF2N4O12 | CID 15968539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. hpst.cz [hpst.cz]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. High-Throughput Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Method Validation for the Estimation of Atorvastatin and Active Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous Determination of Atorvastatin and Glimepiride by LC-MS/MS in Human Plasma and Its Application to a Pharmacokinetic Study [scirp.org]

- 11. scispace.com [scispace.com]

The Definitive Guide to the Pharmacokinetics of 4-Hydroxy Atorvastatin-d5 (calcium): A Bioanalytical Perspective

This technical guide provides an in-depth exploration of the pharmacokinetics of 4-hydroxy atorvastatin, a primary active metabolite of atorvastatin. It is specifically designed for researchers, scientists, and drug development professionals. This document elucidates the critical role of the stable isotope-labeled internal standard, 4-Hydroxy Atorvastatin-d5 (calcium), in achieving accurate and robust bioanalytical data. We will delve into the metabolic pathways of atorvastatin, the rationale behind the use of deuterated internal standards, and provide a comprehensive, field-proven protocol for a typical pharmacokinetic study using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: Atorvastatin and the Significance of its Active Metabolites

Atorvastatin, a leading synthetic statin, functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] This inhibition leads to a reduction in cholesterol synthesis in the liver and an increase in the expression of low-density lipoprotein (LDL) receptors, which enhances the clearance of LDL cholesterol from the circulation.[1]

Following oral administration, atorvastatin undergoes extensive first-pass metabolism, primarily in the liver, mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2] This metabolic process generates two major active metabolites: ortho-hydroxy atorvastatin (o-OH-atorvastatin) and para-hydroxy atorvastatin (p-OH-atorvastatin), also known as 2-hydroxy and 4-hydroxy atorvastatin respectively.[2] These hydroxylated metabolites are not mere byproducts; they are pharmacologically active and exhibit HMG-CoA reductase inhibitory activity equivalent to the parent drug.[2][3] In fact, it is estimated that these active metabolites are responsible for approximately 70% of the circulating HMG-CoA reductase inhibitory activity, contributing significantly to the therapeutic effect and the long half-life of the drug's activity (20-30 hours).[3]

Given their substantial contribution to the overall clinical efficacy, the accurate quantification of these metabolites in biological matrices is paramount for a comprehensive understanding of atorvastatin's pharmacokinetic profile. This guide will focus on 4-hydroxy atorvastatin and the pivotal role of its deuterated analog, 4-hydroxy atorvastatin-d5, in its bioanalysis.

The Lynchpin of Accurate Bioanalysis: The Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, particularly with a highly sensitive technique like LC-MS/MS, an internal standard (IS) is indispensable. The IS is a compound of known concentration added to all samples (calibration standards, quality controls, and unknown study samples) to correct for variability during sample processing and analysis.

The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte.[4] 4-Hydroxy Atorvastatin-d5 is a deuterated form of 4-hydroxy atorvastatin, where five hydrogen atoms have been replaced with deuterium.[5]

Why is a SIL-IS the Gold Standard?

The rationale for using a SIL-IS like 4-hydroxy atorvastatin-d5 is rooted in its physicochemical properties:

-

Co-elution: It is chromatographically almost identical to the analyte, meaning it elutes at nearly the same retention time.

-

Similar Extraction Recovery: It behaves similarly during sample preparation steps like protein precipitation or liquid-liquid extraction.

-

Identical Ionization Efficiency: In the mass spectrometer's ion source, it ionizes with the same efficiency as the analyte.

These similarities ensure that any sample-to-sample variation in extraction efficiency, matrix effects (ion suppression or enhancement), or instrument response is mirrored by both the analyte and the IS. The ratio of the analyte's response to the IS's response is used for quantification, effectively nullifying these sources of error and leading to superior accuracy and precision. The use of SIL-IS is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4]

Pharmacokinetic Profile of 4-Hydroxy Atorvastatin

While the pharmacokinetic parameters of the parent atorvastatin are well-documented, specific data for its metabolites are also crucial. 4-hydroxy atorvastatin, along with o-hydroxy atorvastatin, contributes significantly to the prolonged therapeutic effect.

Studies have shown that after oral administration of atorvastatin, the plasma concentrations of the hydroxylated metabolites are observed. The para-hydroxy metabolite generally constitutes a smaller fraction of the circulating active species compared to the ortho-hydroxy metabolite.[2][6]

| Parameter | Atorvastatin | o-Hydroxy Atorvastatin | p-Hydroxy Atorvastatin |

| Tmax (hours) | ~1-2 | ~3.4 | ~5.0 |

| Half-life (hours) | ~14 (parent drug) | ~5.6 | ~6.5 |

| Contribution to Activity | ~30% | Major contributor | Minor contributor |

Note: The table presents approximate values synthesized from various studies and may exhibit inter-study and inter-individual variability. The half-life of HMG-CoA reductase inhibitory activity (20-30 hours) is longer than the parent drug's half-life due to the contribution of active metabolites.[7][8]

The elimination of atorvastatin and its metabolites is primarily through biliary secretion following hepatic metabolism.[9]

Experimental Protocol: A Validated Bioanalytical Method

This section outlines a typical, robust LC-MS/MS method for the simultaneous quantification of atorvastatin, o-hydroxy atorvastatin, and 4-hydroxy atorvastatin in human plasma, adhering to FDA and ICH M10 guidelines.[4][10]

Materials and Reagents

-

Reference Standards: Atorvastatin (calcium salt), o-Hydroxy Atorvastatin, 4-Hydroxy Atorvastatin.

-

Internal Standard: 4-Hydroxy Atorvastatin-d5 (calcium salt).[1][11]

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

-

Additives: Formic acid or ammonium acetate for mobile phase modification.

-

Biological Matrix: Drug-free human plasma (K2-EDTA).

Sample Preparation: Protein Precipitation

This is a common, high-throughput method for plasma sample clean-up.

-

Aliquoting: Pipette 100 µL of plasma (calibration standards, QCs, or study samples) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the internal standard working solution (containing 4-Hydroxy Atorvastatin-d5 at a fixed concentration in methanol) to each tube.

-

Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.

-

Vortexing: Vortex mix each tube for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A UHPLC system capable of high-pressure gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A gradient program starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.

MRM Transitions (Example):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Atorvastatin | 559.3 | 440.2 |

| o-Hydroxy Atorvastatin | 575.3 | 440.2 |

| 4-Hydroxy Atorvastatin | 575.3 | 466.2 |

| 4-Hydroxy Atorvastatin-d5 (IS) | 580.3 | 471.2 |

Note: The +5 Da mass shift in the d5-labeled internal standard allows for its specific detection without interfering with the analyte.[5]

Method Validation

The bioanalytical method must be rigorously validated according to regulatory guidelines.[12][13] Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analytes and IS.

-

Calibration Curve: A series of standards of known concentrations used to establish the relationship between instrument response and concentration.

-

Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.

-

Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analytes and IS.

-

Stability: Evaluating the stability of the analytes in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Analysis and Interpretation

The concentration of 4-hydroxy atorvastatin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then interpolated against the calibration curve, which is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations.

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are then calculated from the concentration-time data of the study samples using non-compartmental analysis.

Conclusion

A thorough understanding of the pharmacokinetics of atorvastatin's active metabolites is essential for a complete picture of its therapeutic action. The use of a stable isotope-labeled internal standard, such as 4-Hydroxy Atorvastatin-d5 (calcium), is the cornerstone of a robust and reliable bioanalytical method for quantifying 4-hydroxy atorvastatin. The detailed LC-MS/MS protocol and validation principles outlined in this guide provide a framework for researchers to generate high-quality pharmacokinetic data that meets stringent scientific and regulatory standards. This, in turn, supports informed decision-making in both preclinical and clinical drug development.

References

-

Bioanalytical LC-MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. PubMed. Available from: [Link]

-

Pharmacokinetic parameters for para-hydroxyatorvastatin after... ResearchGate. Available from: [Link]

-

Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Taylor & Francis Online. Available from: [Link]

-

LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Shimadzu. Available from: [Link]

-

Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe | Request PDF. ResearchGate. Available from: [Link]

-

Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Royal Society of Chemistry. Available from: [Link]

-

Pharmacokinetics of single-dose oral atorvastatin and its metabolites support therapeutic use in orange-winged Amazon parrots (Amazona amazonica). American Veterinary Medical Association. Available from: [Link]

-

Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available from: [Link]

-

Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients. Oxford Academic. Available from: [Link]

-

Pharmacokinetics of single-dose oral atorvastatin and its metabolites support therapeutic use in orange-winged Amazon parrots (Amazona amazonica). PubMed. Available from: [Link]

-

Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion. National Institutes of Health. Available from: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available from: [Link]

-

4-Hydroxy Atorvastatin-D5 (calcium). Veeprho Pharmaceuticals. Available from: [Link]

-

Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]

-

APPLICATION NUMBER: 213260Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). U.S. Food and Drug Administration. Available from: [Link]

-

Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making. MDPI. Available from: [Link]

-

Physiologically-Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid-to-Lactone. Semantic Scholar. Available from: [Link]

- Preparation process useful in synthesis of atorvastatin. Google Patents.

-

4-hydroxy Atorvastatin D5. Alentris Research Pvt. Ltd. Available from: [Link]

-

Single dose pharmacokinetics of atorvastatin oral formulations using a simple HPLC-UV method. CORE. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. veeprho.com [veeprho.com]

- 6. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Pharmacokinetics of single-dose oral atorvastatin and its metabolites support therapeutic use in orange-winged Amazon parrots (Amazona amazonica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. fda.gov [fda.gov]

- 11. 4-Hydroxy Atorvastatin-D5 Calcium Salt - Acanthus Research [acanthusresearch.com]

- 12. fda.gov [fda.gov]

- 13. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Mechanism of Action and Bioanalytical Application of 4-Hydroxy Atorvastatin-d5

This guide provides a comprehensive examination of 4-Hydroxy Atorvastatin, a principal active metabolite of Atorvastatin, and clarifies the critical role of its deuterium-labeled analogue, 4-Hydroxy Atorvastatin-d5, in modern drug development and clinical research. We will dissect the metabolic pathway leading to its formation, elucidate its molecular mechanism of action as a potent HMG-CoA reductase inhibitor, and detail its application as an indispensable tool in quantitative bioanalysis.

The Atorvastatin Paradigm: From Pro-drug to Potent Metabolites

Atorvastatin is a leading synthetic lipid-lowering agent belonging to the statin class of drugs.[1] It is prescribed for the management of hypercholesterolemia and the prevention of cardiovascular events. While Atorvastatin itself is administered in an active hydroxy acid form, its therapeutic efficacy is significantly augmented by its biotransformation into active metabolites within the body.[2]

Following oral administration, Atorvastatin undergoes extensive first-pass metabolism, primarily in the gut wall and liver.[1][3] This process, mediated largely by the Cytochrome P450 3A4 (CYP3A4) enzyme system, results in the formation of ortho-hydroxylated (2-Hydroxy Atorvastatin) and para-hydroxylated (4-Hydroxy Atorvastatin) derivatives.[4][5][6][7] These metabolites are not merely byproducts; they are pharmacologically active and are responsible for approximately 70% of the circulating HMG-CoA reductase inhibitory activity attributed to the drug.[1][4][8] This metabolic activation is a cornerstone of Atorvastatin's prolonged therapeutic effect, which extends the half-life of HMG-CoA reductase inhibition to 20-30 hours, well beyond the parent drug's 14-hour plasma half-life.[1][4]

Visualizing the Metabolic Pathway

The conversion of Atorvastatin to its key active metabolites is a critical step in its bioactivation. The diagram below illustrates this hepatic transformation.

Caption: Downstream effects of HMG-CoA reductase inhibition by 4-Hydroxy Atorvastatin.

The Role of Deuterium Labeling: 4-Hydroxy Atorvastatin-d5

The "-d5" designation signifies that five hydrogen atoms in the 4-Hydroxy Atorvastatin molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. [9]It is crucial to understand that this isotopic substitution does not alter the fundamental mechanism of action . The deuterated molecule still functions as a potent HMG-CoA reductase inhibitor.

Instead, its purpose is purely analytical. 4-Hydroxy Atorvastatin-d5 serves as an ideal Stable Isotope-Labeled Internal Standard (SIL-IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [9][10][11][12]

Why a SIL-IS is the Gold Standard

In drug metabolism and pharmacokinetic (DMPK) studies, researchers need to measure the precise concentrations of a drug and its metabolites in complex biological matrices like blood plasma. [13][14]The analytical process, involving extraction, chromatography, and ionization, is subject to variability that can affect accuracy. An internal standard is added at a known concentration to every sample at the beginning of the workflow to correct for this variability. [10] A deuterated standard is considered the gold standard for the following reasons:

-

Chemical and Physical Identity: It is chemically identical to the analyte (the non-labeled compound), meaning it has the same extraction recovery, chromatographic retention time (it co-elutes), and ionization efficiency in the mass spectrometer. [10][12]* Mass Differentiation: The deuterium atoms give it a higher mass (in this case, +5 Daltons). This mass difference is easily resolved by the mass spectrometer, allowing the instrument to measure the analyte and the internal standard simultaneously but distinguish between them. [10]* Accurate Quantification: By calculating the ratio of the analyte's signal to the known concentration of the internal standard's signal, any loss or variation during sample processing is nullified. This provides highly accurate, precise, and reproducible quantification. [11][12]

Bioanalytical Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study using 4-Hydroxy Atorvastatin-d5 as an internal standard.

Caption: Standard workflow for quantifying an analyte using a SIL-Internal Standard.

Experimental Protocols

To provide a practical context for the concepts discussed, this section details two key experimental protocols.

Protocol 1: In Vitro HMG-CoA Reductase Inhibition Assay

This protocol is designed to determine the IC50 value of 4-Hydroxy Atorvastatin, thereby validating its inhibitory activity. The assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor NADPH by HMG-CoA reductase. [15][16] A. Reagent Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT. Pre-warm to 37°C before use. [15][17]2. HMG-CoA Reductase (HMGR) Enzyme: Reconstitute recombinant human HMGR in cold assay buffer to a working concentration that yields a linear rate of NADPH consumption. Keep on ice. [16][17]3. NADPH Solution: Reconstitute lyophilized NADPH in assay buffer to a final concentration of 400 µM. Prepare fresh and protect from light. [15]4. HMG-CoA Substrate Solution: Prepare a stock solution in ultrapure water and dilute with assay buffer to a final concentration of 400 µM. [15]5. Inhibitor (4-Hydroxy Atorvastatin) Stock: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination.

B. Assay Procedure (96-well UV-transparent plate format):

-

Plate Setup:

-

Blank Wells: Add assay buffer and all reaction components except the enzyme.

-

Control Wells (100% Activity): Add assay buffer, DMSO (vehicle), NADPH, and HMG-CoA.

-

Inhibitor Wells: Add assay buffer, NADPH, HMG-CoA, and serial dilutions of 4-Hydroxy Atorvastatin.

-

-

Pre-incubation: Add NADPH and HMG-CoA solutions to all wells. Incubate the plate at 37°C for 5-10 minutes. [15]3. Initiate Reaction: Add the HMG-CoA reductase solution to all wells except the blanks to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer. Measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C. [15][16]5. Data Analysis: Calculate the rate of reaction (V) for each well. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Bioanalytical Method for Quantifying 4-Hydroxy Atorvastatin in Human Plasma

This protocol outlines a validated LC-MS/MS method using 4-Hydroxy Atorvastatin-d5 as the internal standard (IS). This self-validating system ensures accuracy and is compliant with regulatory guidelines. [13][18] A. Sample Preparation (Protein Precipitation):

-

Aliquot Plasma: Transfer 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Spike Internal Standard: Add 10 µL of the 4-Hydroxy Atorvastatin-d5 working solution (e.g., 100 ng/mL in methanol) to all samples except the blank matrix. Vortex briefly.

-

Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube. [14][18]Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

-

Evaporation & Reconstitution (Optional but recommended for higher sensitivity): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

B. LC-MS/MS Conditions:

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). [13]3. Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol/acetonitrile. [13]4. Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode. [13]7. MRM Transitions: Monitor specific precursor-to-product ion transitions for both 4-Hydroxy Atorvastatin and 4-Hydroxy Atorvastatin-d5.

-

Data Analysis: Integrate the peak areas for both the analyte and the IS. Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. Determine the concentration of the unknown samples from this curve.

Conclusion

4-Hydroxy Atorvastatin is a principal active metabolite that is central to the therapeutic efficacy of Atorvastatin. Its mechanism of action, as a potent competitive inhibitor of HMG-CoA reductase, mirrors that of its parent compound and is responsible for a significant portion of the drug's overall lipid-lowering effect. The deuterium-labeled variant, 4-Hydroxy Atorvastatin-d5, while sharing the same biological mechanism, serves a distinct and critical purpose. It is not a therapeutic agent but an indispensable analytical tool that enables researchers to conduct highly accurate and reproducible pharmacokinetic and bioanalytical studies, ensuring the integrity of data in clinical trials and drug development. Understanding both the biological action of the metabolite and the analytical utility of its labeled counterpart is essential for professionals in the fields of pharmacology and pharmaceutical science.

References

-

Atorvastatin - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2024, from [Link]

-

Dr.Oracle. (2025, August 18). How is atorvastatin (Lipitor) metabolized in the liver?. Retrieved February 12, 2024, from [Link]

-

Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141-1160. Retrieved February 12, 2024, from [Link]

-

Park, J. E., et al. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. Xenobiotica, 38(10), 1240-1251. Retrieved February 12, 2024, from [Link]

-

Park, J. E., et al. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. PubMed. Retrieved February 12, 2024, from [Link]

-

News-Medical.Net. (2019, September 19). Atorvastatin Uses, Interactions & Side Effects. Retrieved February 12, 2024, from [Link]

-

Reig López, J. (2021, June 1). Atorvastatin. Encyclopedia MDPI. Retrieved February 12, 2024, from [Link]

-

Medsafe. (2014, March 6). Statins and CYP Interactions. Retrieved February 12, 2024, from [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved February 12, 2024, from [Link]

-

Medscape. (2024, October 8). Polygenic Hypercholesterolemia Medication. Retrieved February 12, 2024, from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 12, 2024, from [Link]

-

Carrillo-Salinas, F. J., et al. (2023). Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review. PMC. Retrieved February 12, 2024, from [Link]

-

Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric). Retrieved February 12, 2024, from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 12, 2024, from [Link]

-

Szeliga, A., et al. (2020, May 1). Development and Validation of an RP-HPLC Method for Determination of Atorvastatin and its Hydroxyl Metabolites in Human Plasma. Bentham Science Publishers. Retrieved February 12, 2024, from [Link]

-

Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved February 12, 2024, from [Link]

-

Kumar, S., et al. (2020, September 10). Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. World Journal of Advanced Research and Reviews. Retrieved February 12, 2024, from [Link]

-

PharmaInfo. (n.d.). Bioanalytical Method Development and Validation of Atorvastatin in Human Plasma by Using UV-Visibile Spectrophotometry. Retrieved February 12, 2024, from [Link]

-

MilliporeSigma. (n.d.). HMG-CoA Reductase (HMGR) Assay Kit. Retrieved February 12, 2024, from [Link]

-

ResearchGate. (2025, August 6). Pharmacodynamics and Pharmacokinetic-Pharmacodynamic Relationships of Atorvastatin, an HMG-CoA Reductase Inhibitor. Retrieved February 12, 2024, from [Link]

-

Abu-Bakar, A., et al. (2013). Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. NIH. Retrieved February 12, 2024, from [Link]

-

ResearchGate. (2025, August 9). Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. Retrieved February 12, 2024, from [Link]

-

Creative BioMart. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit. Retrieved February 12, 2024, from [Link]

-

Schachter, M. (2005). Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update. E-lactancia. Retrieved February 12, 2024, from [Link]

-

R Discovery. (n.d.). What is the mechanism of action of atorvastatin as described in the literature?. Retrieved February 12, 2024, from [Link]

-

Igel, M., et al. (2001). Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients. Nephrology Dialysis Transplantation, 16(10), 2027-2032. Retrieved February 12, 2024, from [Link]

-

Dr.Oracle. (2025, May 30). What is the mechanism of action of Atorvastatin (Lipitor)?. Retrieved February 12, 2024, from [Link]

-

Reactome Pathway Database. (n.d.). Atorvastatin ADME. Retrieved February 12, 2024, from [Link]

-

Khan, A., et al. (2013). Single dose pharmacokinetics of atorvastatin oral formulations using a simple HPLC-UV method. Pakistan Journal of Pharmaceutical Sciences, 26(4), 773-778. Retrieved February 12, 2024, from [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Atorvastatin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. droracle.ai [droracle.ai]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. assaygenie.com [assaygenie.com]

- 18. wjarr.com [wjarr.com]

Precision in Pharmacokinetics: The Strategic Role of 4-Hydroxy Atorvastatin-d5 in CYP3A4 Metabolic Profiling

[1]

Executive Summary

In the high-stakes arena of drug metabolism and pharmacokinetics (DMPK), the accuracy of bioanalytical data is non-negotiable. 4-Hydroxy Atorvastatin-d5 serves as a critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Atorvastatin’s active metabolites.[] Its utility extends beyond simple calibration; it is the linchpin in correcting for ionization suppression in LC-MS/MS workflows and validating the metabolic flux of CYP3A4. This guide dissects the technical architecture, experimental application, and regulatory necessity of this compound in modern drug development.

Chemical Architecture & Isotopic Stability[1]

To utilize 4-Hydroxy Atorvastatin-d5 effectively, one must understand its structural design.[] Unlike generic internal standards, this compound is engineered to mimic the physicochemical behavior of the analyte while maintaining distinct mass spectral resolution.

Structural Specifications

-

Compound Name: 4-Hydroxy Atorvastatin-d5 (Calcium Salt)[][2][3][4][5]

-

Chemical Formula:

(Hemicalcium salt)[] -

Molecular Weight: ~599.71 g/mol (varies by salt stoichiometry)[]

-

Isotopic Placement: The deuterium labels (

) are typically located on the phenyl ring at the 3-position of the pyrrole core.[]-

Scientific Rationale: Placing the isotopes on the core phenyl ring rather than the aniline ring (where the 4-hydroxyl metabolic modification occurs) ensures the label is metabolically stable and is not lost during fragmentation in standard MRM transitions.[]

-

Physicochemical Properties Table[6][7]

| Property | Specification | Impact on Bioanalysis |

| LogP | ~4.5 (Lipophilic) | Dictates need for organic extraction (LLE/SPE) and C18 retention.[] |

| pKa | ~4.5 (Carboxylic acid) | Requires acidic mobile phase (pH ~3-4) to suppress ionization for better retention.[] |

| Isotopic Purity | ≥ 99% Deuterium | Prevents "cross-talk" from unlabeled impurities interfering with analyte quantitation.[] |

| Mass Shift | +5 Da | Sufficient to avoid overlap with the M+2 natural isotopes of the unlabeled analyte. |

Metabolic Context: The CYP3A4 Pathway[8][9][10]

Atorvastatin is extensively metabolized by Cytochrome P450 3A4 (CYP3A4) .[][6][7][8] Understanding this pathway is essential for designing assays that distinguish between the parent drug, the 2-hydroxy (ortho) metabolite, and the 4-hydroxy (para) metabolite.[]

Pathway Visualization

The following diagram illustrates the primary oxidation pathways and the specific role of the 4-Hydroxy metabolite.

Figure 1: CYP3A4-mediated metabolic pathway of Atorvastatin.[][9][6][7][8] The 4-Hydroxy metabolite is a major active species requiring specific quantification.

Bioanalytical Application: LC-MS/MS Protocol

The primary application of 4-Hydroxy Atorvastatin-d5 is as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[] The protocol below synthesizes industry-standard validated methods (FDA/EMA guidelines).

The "Carrier Effect" and Matrix Correction

In ESI+ (Electrospray Ionization), plasma phospholipids often cause ion suppression. Because 4-Hydroxy Atorvastatin-d5 co-elutes with the target analyte, it experiences the exact same suppression .[]

-

Mechanism: If the matrix suppresses the analyte signal by 30%, it also suppresses the d5-IS by 30%.

-

Result: The ratio of Analyte Area / IS Area remains constant, preserving quantitative accuracy.

Experimental Workflow

Step 1: Sample Preparation (Protein Precipitation)[][10]

-

Aliquot: Transfer 50 µL of human plasma (K2EDTA) to a 96-well plate.

-

IS Addition: Add 20 µL of 4-Hydroxy Atorvastatin-d5 working solution (e.g., 100 ng/mL in MeOH).

-

Extraction: Add 200 µL Acetonitrile (cold) to precipitate proteins.

-

Agitation: Vortex for 2 minutes at high speed.

-

Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Inject 5 µL of the supernatant directly or dilute 1:1 with water (to improve peak shape).

Step 2: LC Conditions

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate pH 3.5).[]

-

Gradient:

-

0-0.5 min: 30% B[]

-

0.5-3.0 min: Ramp to 90% B

-

3.0-4.0 min: Hold 90% B

-

4.1 min: Re-equilibrate.

-

Step 3: MS/MS Parameters (MRM)

The following transitions are critical. Note that the d5 label on the core phenyl ring results in a mass shift in both the parent and the product ion.

| Analyte | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| 4-OH Atorvastatin | ESI (+) | 575.2 ( | 440.2 ( | ~25 |

| 4-OH Atorvastatin-d5 | ESI (+) | 580.2 ( | 445.2 ( | ~25 |

| Atorvastatin (Ref) | ESI (+) | 559.2 ( | 440.2 ( | ~25 |

Note: The transition 575 -> 440 corresponds to the loss of the substituted aniline moiety. Since the d5 label is on the core phenyl (retained in the 440 fragment), the IS transition shifts to 445.

Data Interpretation & Quality Control

Cross-Talk Evaluation

Before running study samples, you must evaluate Isotopic Contribution :

-

Inject pure IS only: Monitor the analyte channel (575 -> 440). Signal should be < 5% of LLOQ.

-

Inject pure Analyte (ULOQ): Monitor the IS channel (580 -> 445). Signal should be negligible.

-

Why? High concentrations of unlabeled 4-OH Atorvastatin contain naturally occurring

isotopes.[] If the mass resolution is low, the M+5 isotope of the native drug could contribute to the d5 channel, though this is rare with a +5 Da shift.

Linearity and Acceptance[7][14]

-

Weighting: Use

linear regression.[] -

Range: Typical validated range is 0.5 ng/mL to 100 ng/mL.[]

-

Criteria: Accuracy within ±15% (±20% at LLOQ).

Bioanalytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow utilizing the deuterated internal standard.

References

-

National Institutes of Health (PubMed). High-Throughput Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Method Validation for the Estimation of Atorvastatin and Active Metabolites.[] Assay Drug Dev Technol. 2023. Available at: [Link][]

-

SciSpace. Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS. Available at: [Link][]

-

Agilent Technologies. Development of an LC/MS/MS Assay for Atorvastatin in Human Plasma. Application Note. Available at: [Link][]

Sources

- 2. 4-Hydroxy atorvastatin-d5 calcium salt | CAS 1276537-18-8 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Hydroxy Atorvastatin-D5 Calcium Salt - Acanthus Research [acanthusresearch.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Reactome | CYP3A4 monooxygenates ATVL to 4-OH-ATVL [reactome.org]

- 7. droracle.ai [droracle.ai]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

- 12. akjournals.com [akjournals.com]

Methodological & Application

Application Note: 4-Hydroxy Atorvastatin-d5 (Calcium) as an Internal Standard in Bioanalysis

[1]

Introduction: The Precision Imperative in Statin Quantification

Atorvastatin remains a cornerstone in the management of dyslipidemia. However, its pharmacokinetics (PK) are complex, characterized by extensive first-pass metabolism in the liver by CYP3A4, yielding two major active metabolites: 2-hydroxy atorvastatin and 4-hydroxy atorvastatin .[1]

In LC-MS/MS bioanalysis, the quantification of 4-hydroxy atorvastatin poses specific challenges:

-

Matrix Effects: Significant ion suppression in plasma/serum matrices.

-

Chemical Instability: The rapid, pH-dependent interconversion between the active hydroxy-acid form and the inactive lactone form.

-

Isomeric Separation: Differentiating 2-hydroxy from 4-hydroxy isomers.

4-Hydroxy Atorvastatin-d5 (calcium salt) serves as the definitive stable isotope-labeled internal standard (SIL-IS) for this application.[1] Its deuterated structure tracks the analyte through extraction and ionization, correcting for variability that would otherwise compromise PK data integrity.

Chemical & Physical Profile

The calcium salt formulation ensures the compound exists in the stable, open-ring hydroxy-acid form prior to reconstitution.

| Parameter | Specification |

| Compound Name | 4-Hydroxy Atorvastatin-d5 (Calcium Salt) |

| Synonyms | p-Hydroxy Atorvastatin-d5; Atorvastatin Metabolite M2-d5 |

| Chemical Formula | C₆₆H₅₈D₁₀CaF₂N₄O₁₂ (Calcium salt of 2 anions) |

| Molecular Weight | ~1199.42 Da (Salt) / ~580.7 Da (Free Acid Anion) |

| Isotopic Purity | ≥ 99% Deuterium incorporation (d5) |

| Solubility | Soluble in DMSO, Methanol.[1][][3][4] Sparingly soluble in water. |

| Storage | -20°C, hygroscopic. Protect from light and moisture. |

| Key Feature | Deuterium labeling on the phenyl ring (non-exchangeable positions). |

Mechanism of Error Correction

The following diagram illustrates how the d5-IS corrects for systemic errors during the bioanalytical workflow.

Figure 1: The Bioanalytical Workflow demonstrating where the Internal Standard (IS) compensates for extraction variability and ionization suppression.

Critical Application Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable primary stock without inducing lactonization.

-

Weighing: Accurately weigh ~1.2 mg of 4-Hydroxy Atorvastatin-d5 (calcium) into a glass vial.

-

Note: Correct for salt form. Mass of free acid = (Mass of Salt / 1199.42) × (2 × 580.7).[1]

-

-

Dissolution: Dissolve in 100% Methanol (MeOH) or DMSO .

-

Caution: Do not use acidic solvents.

-

-

Storage: Aliquot into amber glass vials. Store at -20°C or -80°C.

Protocol B: Sample Extraction (Protein Precipitation)

Objective: Extract analyte while preventing Acid-to-Lactone interconversion.[1] Critical Control Point: pH Maintenance. Atorvastatin metabolites cyclize to lactones at pH < 6.

-

Thawing: Thaw plasma samples in an ice bath (4°C).

-

Aliquot: Transfer 50 µL of plasma to a chemically inert microplate/tube.

-

IS Addition: Add 10 µL of Working IS Solution (e.g., 500 ng/mL in 50:50 MeOH:Water).

-

Buffering (Crucial): Add 20 µL of 100 mM Ammonium Acetate (pH 7.4) .

-

Reasoning: This buffers the plasma against potential acidity in the precipitation solvent.